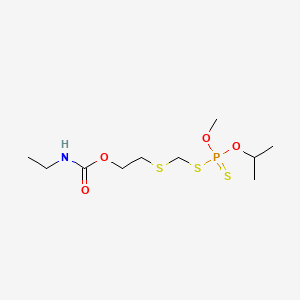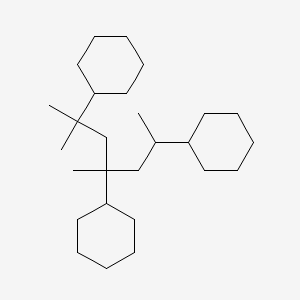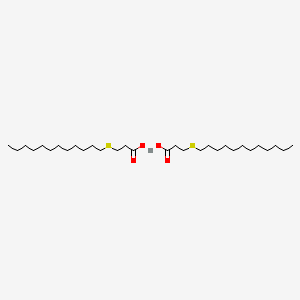
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro group, a hexadecyloxy chain, a methylamino sulphonyl group, and a dimethyl oxovaleramide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, including the introduction of the chloro group, the attachment of the hexadecyloxy chain, and the formation of the methylamino sulphonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants, lubricants, and polymers.
作用机制
The mechanism of action of 2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-N,N-dimethylacetamide: A simpler compound with similar chloro and amide functionalities.
2-Chloro-N,N-dimethylethylamine: Another related compound with a chloro group and a dimethylamino group.
Uniqueness
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide stands out due to its complex structure, which includes a long hexadecyloxy chain and a methylamino sulphonyl group
属性
| 58202-07-6 | |
分子式 |
C30H51ClN2O5S |
分子量 |
587.3 g/mol |
IUPAC 名称 |
2-chloro-N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H51ClN2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-38-26-21-20-24(39(36,37)32-5)23-25(26)33-29(35)27(31)28(34)30(2,3)4/h20-21,23,27,32H,6-19,22H2,1-5H3,(H,33,35) |
InChI 键 |
SJAQFWWPZHJRPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C(C(=O)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)


